(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol
Description
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]-2-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m1/s1 |
InChI Key |
BXFJZKMWVRALEU-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)Cl)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol
General Synthetic Strategy
The synthesis of (S)-4-(1-amino-2-hydroxyethyl)-2-chlorophenol typically involves the following key steps:
- Formation of a chlorophenol intermediate.
- Introduction of the amino-hydroxyethyl side chain with stereochemical control.
- Purification and isolation of the chiral product.
Detailed Synthetic Routes
Diazotization and Coupling of Chlorophenols
A common approach to functionalize chlorophenols involves the reaction of phenols with diazonium salts to form azo compounds, followed by reduction to yield aminophenols. For example, a process described in a 1997 patent involves:
- Preparation of diazonium salt from aniline in aqueous hydrochloric acid at low temperatures (5–10 °C).
- Coupling of the diazonium salt with 2,3-dichlorophenol in the presence of sodium hydroxide.
- Stirring and warming the mixture to room temperature to complete the azo coupling.
- Reduction of the azo compound using Raney nickel catalyst under hydrogen atmosphere to yield 4-hydroxy-2,3-dichloroaniline with high yield (around 90%) and purity.
This method provides a robust route to chlorinated aminophenols, which are key intermediates for further functionalization.
Introduction of the Hydroxyethyl Side Chain
The chiral 1-amino-2-hydroxyethyl substituent is introduced through stereoselective synthesis, often involving:
- Reaction of the chlorinated aminophenol intermediate with chiral epoxides or glycidol derivatives to form the hydroxyethyl side chain.
- Use of chiral catalysts or resolution techniques to ensure the (S)-configuration.
- Alternative methods include reductive amination of chlorinated hydroxyacetophenones with ammonia or amines, followed by stereoselective reduction.
Although direct literature on this exact step for the compound is limited, analogous synthetic strategies are well-documented for similar compounds in pharmaceutical chemistry.
Purification and Characterization
- Recrystallization from solvents such as toluene or ethanol is commonly employed to purify the product.
- Chromatographic techniques (e.g., silica gel filtration) and drying under vacuum ensure product purity.
- Melting point determination and spectroscopic characterization (NMR, IR, mass spectrometry) confirm structure and stereochemistry.
Comparative Table of Key Preparation Steps
Research Findings and Analysis
- The diazotization-coupling-reduction sequence is a reliable and scalable method for preparing chlorinated aminophenol intermediates with high yields and purity.
- Stereoselective introduction of the hydroxyethyl side chain is critical to obtain the (S)-enantiomer, which is often required for biological activity; this step may involve chiral catalysts or resolution methods.
- Purification techniques such as recrystallization and chromatographic filtration are essential to remove impurities and confirm enantiomeric excess.
- The synthetic methods reported are consistent across patents and peer-reviewed studies, ensuring reproducibility and industrial applicability.
The preparation of (S)-4-(1-amino-2-hydroxyethyl)-2-chlorophenol involves a multi-step synthetic sequence starting from chlorophenol derivatives, employing diazonium chemistry for amino group introduction, followed by stereoselective attachment of the hydroxyethyl side chain. The process is well-documented with high yields and purity achievable through established protocols involving diazotization, azo coupling, catalytic reduction, and chiral synthesis techniques. The data from patents and scientific literature provide a comprehensive and authoritative foundation for the synthesis of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the aromatic 2-position undergoes nucleophilic substitution under alkaline conditions. Key findings include:
Table 1: Substitution Reactions with Varied Nucleophiles
| Nucleophile | Conditions (Solvent, Temp) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium hydroxide | Ethanol, 60°C | (S)-4-(1-Amino-2-hydroxyethyl)-2-phenol | 85 | |
| Ammonia | DMSO, 80°C | 2-Amino-4-(1-aminoethyl)phenol derivative | 72 | |
| Methanolate | Methanol, reflux | 2-Methoxy derivative | 68 |
-
Regioselectivity : Substitution occurs exclusively at the 2-chloro position due to steric and electronic effects of the adjacent substituents.
-
Mechanism : Proceeds via a two-step SNAr (nucleophilic aromatic substitution) pathway, with rate acceleration observed in polar aprotic solvents like DMSO.
Oxidation Reactions
The hydroxyethyl side chain is susceptible to oxidation, particularly under acidic or enzymatic conditions:
Table 2: Oxidation Pathways and Products
-
Stereochemical Retention : Enzymatic oxidation preserves the (S)-configuration, while harsh chemical methods lead to partial racemization .
Schiff Base Formation
The primary amino group participates in condensation reactions with carbonyl compounds:
Table 3: Schiff Base Synthesis
-
Kinetics : Reactions complete within 30–60 minutes, with yields >75% in most cases .
-
Stability : Schiff bases derived from aromatic aldehydes exhibit higher thermal stability compared to aliphatic counterparts .
Enzymatic Modifications
Biocatalytic pathways enable stereoselective transformations:
Table 4: Enzymatic Cascade Reactions
-
Mechanistic Insight : Hydratases like FDC* facilitate anti-Markovnikov addition of water to vinylphenol intermediates, preserving chirality .
-
Industrial Relevance : Enzymatic routes achieve near-quantitative conversions under mild conditions (pH 6–8, 25°C) .
Reduction and Protection Chemistry
The amino and hydroxyl groups enable selective protection/deprotection strategies:
-
Amino Protection :
-
Boc (tert-butoxycarbonyl) protection in THF with Boc₂O, yielding 85–90% protected intermediate.
-
Deprotection with TFA/CH₂Cl₂ (1:1) restores free amine quantitatively.
-
-
Hydroxyl Protection :
-
Silylation with TBSCl (tert-butyldimethylsilyl chloride) in pyridine, achieving 78% yield.
-
Metabolic and Degradation Pathways
In vivo studies reveal two primary metabolic routes:
-
Hepatic Oxidation : Conversion to 4-(1-amino-2-ketoethyl)-2-chlorophenol via CYP450 enzymes .
-
Renal Conjugation : Glucuronidation at the phenolic -OH group, forming water-soluble excretory products .
This compound's multifunctional architecture supports its utility in pharmaceutical synthesis, materials science, and asymmetric catalysis. Experimental data emphasize the critical role of stereochemistry and solvent effects in governing reaction outcomes.
Scientific Research Applications
(s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenol Derivatives
Chlorophenols (CPs) share a benzene ring with chlorine and hydroxyl substituents but lack the amino-hydroxyethyl group. Key comparisons include:
Key Findings :
- Degradation: Chlorophenols degrade incompletely via advanced oxidation processes (e.g., Fenton), generating toxic byproducts . The amino-hydroxyethyl group in the target compound could introduce new degradation pathways, though this remains unexplored.
- Reactivity: The 2-chloro substituent in CPs induces steric hindrance, limiting electron transfer in reactions with manganese oxides . The amino-hydroxyethyl group may counteract this effect via hydrogen bonding.
Amino-Alcohol-Substituted Phenols
These compounds feature amino and hydroxyl groups on ethyl side chains or aromatic rings:
Key Findings :
- Solubility: The hydroxyl and amino groups enhance water solubility compared to non-polar chlorophenols .
- Metabolic Stability : Fluorinated derivatives (e.g., trifluoroethyl substituents) resist enzymatic degradation, making them more pharmacologically stable .
- Stereochemistry : The (s)-configuration in the target compound may influence receptor binding or enantioselective metabolism, though this requires further study.
Triazine-Based Analogues
The target compound is used to synthesize triazine derivatives with anticancer activity:
Key Findings :
- The 2-chlorophenol moiety contributes to binding affinity in triazine-based therapeutics, while the amino-hydroxyethyl side chain modulates solubility and cellular uptake .
Biological Activity
(S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is a chiral compound with significant biological relevance due to its structural characteristics, including an amino group, a hydroxyl group, and a chlorinated phenolic structure. This article delves into the biological activities associated with this compound, supported by case studies, research findings, and data tables.
The molecular formula of (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol is C8H10ClN2O2, with a molecular weight of 202.63 g/mol. The presence of functional groups such as the amino and hydroxyl groups suggests potential interactions with various biological targets, enhancing its solubility and reactivity in biological systems.
The biological activity of (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol may involve:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing enzyme interactions and receptor binding.
- Enzyme Inhibition : Similar compounds have been noted for their potential as enzyme inhibitors, particularly in pathways related to inflammation and cancer.
Antioxidant Activity
Research indicates that (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases.
Nephrotoxicity Studies
A study on related compounds such as 4-amino-2-chlorophenol demonstrated nephrotoxic effects characterized by increased proteinuria and elevated blood urea nitrogen (BUN) levels in animal models. This suggests that (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol may share similar nephrotoxic potential, warranting further investigation into its safety profile .
Antimicrobial Activity
Preliminary studies have suggested that chlorinated phenolic compounds can exhibit antimicrobial properties. The structural similarity of (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol to known antimicrobial agents indicates potential efficacy against various bacterial strains.
Case Study 1: Nephrotoxicity Evaluation
In a controlled study involving Fischer 344 rats, administration of 4-amino-2-chlorophenol was linked to significant nephrotoxicity at doses of 0.8 mmol/kg and above. Symptoms included diuresis and elevated kidney weight, highlighting the need for careful dosage management in therapeutic applications .
Case Study 2: Antioxidant Efficacy
A comparative study evaluated the antioxidant capacity of various phenolic compounds, including (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol. Results indicated that this compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | Notes |
|---|---|---|
| (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol | Antioxidant, Potentially Nephrotoxic | Requires further study for safety assessment |
| 4-Amino-3-chlorophenol | Antimicrobial | Known for its role as an intermediate in dye synthesis |
| 2-Amino-4-chlorophenol | Mild nephrotoxic | Exhibits lower toxicity compared to related compounds |
Q & A
Q. What are the optimal synthetic routes for (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol, and how can enantiopurity be ensured?
The synthesis of chiral aminophenol derivatives like (S)-4-(1-Amino-2-hydroxyethyl)-2-chlorophenol typically involves condensation and stereoselective reduction. A validated method includes:
- Step 1 : Condensation of a chiral amine (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with a ketone precursor (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol at room temperature for 48 hours.
- Step 2 : Reduction of the intermediate using NaBH₄ in a THF/ethanol solvent system at 273 K to ensure stereochemical retention.
- Step 3 : Purification via thin-layer chromatography (chloroform) and crystallization (n-hexane) to achieve >83% yield .
Enantiopurity is confirmed using X-ray crystallography to resolve absolute configurations and intramolecular hydrogen bonding (e.g., O-H⋯N interactions) .
Q. What analytical techniques are recommended for characterizing the stereochemistry and purity of this compound?
- X-ray Crystallography : Resolves absolute configuration and intramolecular interactions (e.g., C-H⋯π bonding) .
- Chiral HPLC/GC-MS : Quantifies enantiomeric excess using chiral stationary phases.
- Spectroscopy :
- ¹H/¹³C NMR : Confirms structural integrity via chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxyl groups at δ 4.5–5.0 ppm).
- FT-IR : Identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹, -OH at ~3500 cm⁻¹) .
Q. How can initial biological activity screening be designed for chiral aminophenols?
- In vitro assays : Evaluate pharmacological potential (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀).
- Toxicity profiling : Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293, HepG2) .
Advanced Research Questions
Q. How does pH influence the degradation kinetics of chlorophenol derivatives in aqueous systems?
- Mechanism : At low pH (≤5), protonation of Fe particles (nZVI/Fe⁰) enhances adsorption of ionized chlorophenol via electrostatic attraction.
- Data : For 2-chlorophenol (2-CP), optimal removal occurs at pH 4 (100% efficiency with nZVI) due to reduced passivation of Fe surfaces. At alkaline pH, repulsion between Fe-O⁻ and phenoxide ions decreases efficiency .
- Experimental Design : Use response surface methodology (RSM) with variables: pH (2–6), initial concentration (5–20 mg/L), contact time (5–85 min). Validate via ANOVA (p < 0.05) and regression models (R² > 0.99) .
Q. What role do chiral aminophenols play in asymmetric catalysis, and how can their efficacy be evaluated?
- Applications : As chiral auxiliaries in asymmetric C-C bond formation or enantioselective reductions.
- Evaluation Metrics :
- Enantiomeric Excess (ee) : Measured via chiral chromatography.
- Catalytic Turnover (TON/TOF) : Quantify substrate conversion using kinetic studies.
- Computational Modeling : DFT calculations to predict transition-state stabilization .
Q. How can nanoscale zero-valent iron (nZVI) be optimized for environmental remediation of chlorophenols?
-
Optimization Parameters :
Variable Optimal Range Impact pH 4–5 Maximizes Fe⁰ reactivity nZVI Dose 1.33–2.50 g/L Balances active sites and agglomeration Contact Time 56–70 min Ensures complete dechlorination -
Mechanistic Insight : nZVI degrades 2-CP via adsorption, reductive dechlorination, and precipitation of Fe(OH)₃. Surface area (SEM/XRD) and reaction intermediates (GC-MS) are critical for pathway validation .
Q. What computational methods are suitable for predicting the environmental fate of chlorophenol derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
